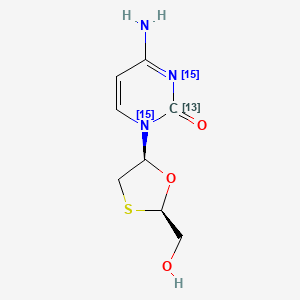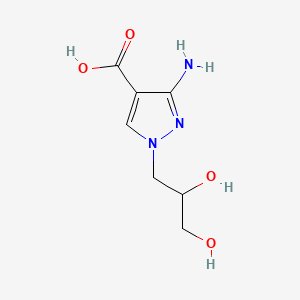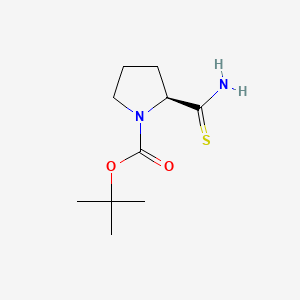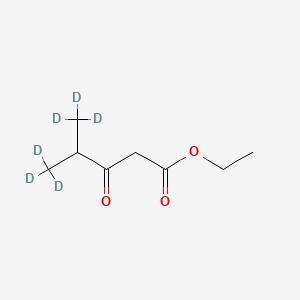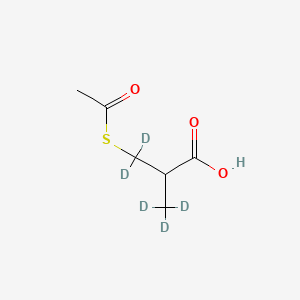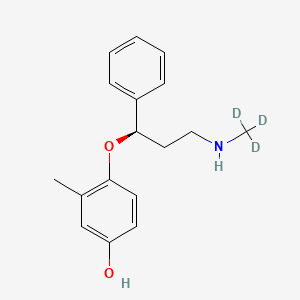
4'-Hydroxy Atomoxetine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxy Atomoxetine-d3 is a labeled metabolite of Atomoxetine, which is a selective norepinephrine reuptake inhibitor used primarily in the treatment of attention-deficit hyperactivity disorder (ADHD). The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various research applications, particularly in pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy Atomoxetine-d3 involves the hydroxylation of Atomoxetine. The process typically includes the following steps:
Hydroxylation: Atomoxetine undergoes aromatic ring-hydroxylation, primarily mediated by the enzyme cytochrome P450 2D6 (CYP2D6).
Deuterium Labeling: The incorporation of deuterium atoms is achieved through specific chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 4’-Hydroxy Atomoxetine-d3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include:
Reaction Temperature: Maintaining an optimal temperature to facilitate the hydroxylation reaction.
Catalysts: Using appropriate catalysts to enhance the reaction rate and selectivity.
Purification: Employing advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Hydroxy Atomoxetine-d3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form various oxidative metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidative Metabolites: Further oxidation of the hydroxyl group leads to the formation of various oxidative metabolites.
Substituted Derivatives: Substitution reactions yield a range of derivatives with different functional groups.
Applications De Recherche Scientifique
4’-Hydroxy Atomoxetine-d3 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of Atomoxetine in the body.
Biological Research: Investigates the role of norepinephrine reuptake inhibition in various biological processes.
Medical Research: Explores potential therapeutic applications in treating ADHD and other neurological disorders.
Industrial Applications: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of 4’-Hydroxy Atomoxetine-d3 involves the inhibition of the norepinephrine transporter (NET). By preventing the reuptake of norepinephrine, the compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing noradrenergic signaling. This mechanism is crucial for its therapeutic effects in treating ADHD .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atomoxetine: The parent compound, also a selective norepinephrine reuptake inhibitor.
N-desmethyl Atomoxetine: Another metabolite of Atomoxetine with similar pharmacological properties.
4-Hydroxy Atomoxetine: The non-deuterated version of 4’-Hydroxy Atomoxetine-d3
Uniqueness
4’-Hydroxy Atomoxetine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in pharmacokinetic studies, making it a valuable tool in drug development and metabolic research .
Propriétés
IUPAC Name |
3-methyl-4-[(1R)-1-phenyl-3-(trideuteriomethylamino)propoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXQPRLGNSJNJM-NVNSKBCASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=C(C=C(C=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
